3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a 4-(3-methoxyphenyl)piperazine sulfonyl group at the 3-position and an N-(4-methylbenzyl) moiety. The sulfonyl linkage bridges the thiophene and piperazine rings, while the 3-methoxyphenyl group on the piperazine introduces electron-donating properties. Structural analogs often vary in heterocyclic cores, piperazine substituents, or linkage types, influencing pharmacological and physicochemical profiles .
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-18-6-8-19(9-7-18)17-25-24(28)23-22(10-15-32-23)33(29,30)27-13-11-26(12-14-27)20-4-3-5-21(16-20)31-2/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOISJXFDVNQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are a key structural component of this compound, are often associated with a wide range of pharmacological properties. They are found in many biologically active heterocyclic compounds and can increase the solubility of drug-like molecules in water, thereby affecting their bioavailability.
Mode of Action
It is known that piperazine derivatives can interact with various biological targets, leading to changes in cellular function. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biological Activity
The compound 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide (CAS Number: 1251562-59-0) is a synthetic derivative of thiophene-2-carboxamide, characterized by its complex structure featuring a piperazine moiety and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 485.6 g/mol. Key properties include:
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₅O₄S |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 1251562-59-0 |
Anticancer Activity
Research has indicated that thiophene derivatives, including those similar to our compound, exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptotic cell death in various cancer cell lines. In one study, a thiophene derivative demonstrated potent activity against K562 chronic myelogenous leukemia cells at concentrations as low as 2.5 μM, activating caspases involved in the apoptosis pathway and leading to DNA fragmentation .
Case Study:
A derivative structurally similar to our compound was tested against Hep3B liver cancer cells, showing an IC50 value of approximately 5.46 μM, indicating substantial cytotoxicity . The mechanism involved interactions with tubulin, disrupting microtubule formation and leading to cell cycle arrest.
Antimicrobial Activity
Thiophene derivatives have also been explored for their antimicrobial properties. A recent study reported that certain thiophene carboxamides exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The highest activity index was recorded at 83.3% compared to standard antibiotics .
Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Activity Index (%) |
|---|---|---|
| Compound 7b | E. coli | 83.3 |
| Compound 7b | P. aeruginosa | 82.6 |
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often linked to their structural components. The presence of the methoxy group on the phenyl ring has been associated with enhanced bioactivity due to its electron-donating properties, which may improve binding affinity to biological targets .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. For example, compounds similar to our target have shown favorable docking scores against tubulin, suggesting effective binding within the colchicine-binding site .
Comparison with Similar Compounds
Structural Analogues with Thiophene/Related Heterocycles
Key Observations :
Piperazine Substituent Variations
Key Observations :
- 3-Methoxyphenyl vs. 3-Hydroxyphenyl : The methoxy group in the target compound avoids hydrogen bonding but improves metabolic stability compared to hydroxyl groups (prone to glucuronidation) .
- Positional Effects : Ortho-substituted methoxyphenyl groups () may introduce steric hindrance, reducing receptor affinity compared to para-substituted analogs .
Q & A
Q. What are the established synthetic routes for 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine moiety, coupling with thiophene-carboxamide derivatives, and purification via column chromatography. For example, intermediates like (2R)-4-(3-methoxyphenyl)-3-methylpiperazine (similar to compound 18 in ) are synthesized using THF as a solvent and reagents such as HBTU for activation. Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry .
Q. How is the compound’s structural integrity validated in academic research?
X-ray crystallography (e.g., as in for a related piperazine-thiophene carboxamide) and spectroscopic methods (NMR, IR) are standard. For instance, stereochemical confirmation of chiral centers (e.g., 3-methylpiperazine derivatives) requires comparison of experimental [α]D values with literature data .
Q. What biological targets are associated with this compound, and how are binding assays designed?
The compound’s piperazine-sulfonyl group suggests potential interaction with serotonin or dopamine receptors. Radioligand displacement assays (e.g., using 5-HT1A receptors) are performed with HEK293 cells expressing cloned receptors, followed by competitive binding analysis using [³H]-8-OH-DPAT. Data interpretation includes calculating IC50 values and Ki using nonlinear regression .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step in piperazine-thiophene hybrids?
Controlled reaction conditions (e.g., anhydrous DMF, slow addition of sulfonyl chlorides at 0°C) minimize side reactions. Catalytic DMAP improves sulfonylation efficiency, as shown in analogous syntheses ( ). Post-reaction purification via flash chromatography (hexane/EtOAc gradients) enhances yield purity .
Q. How do structural modifications (e.g., 3-methoxy vs. 4-fluorophenyl substituents) impact biological activity?
Structure-activity relationship (SAR) studies compare substituent effects on receptor affinity. For example, replacing 3-methoxyphenyl with 4-fluorophenyl (as in ) alters lipophilicity (logP) and hydrogen-bonding capacity, assessed via molecular docking and free-energy perturbation simulations .
Q. How can contradictory data on enzyme inhibition (e.g., COX-2 vs. 5-LOX selectivity) be resolved?
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Use isoform-specific inhibitors as controls and validate via orthogonal assays (e.g., fluorescence polarization for COX-2 vs. spectrophotometric 5-LOX activity). Statistical meta-analysis of published IC50 values helps identify outliers .
Q. What strategies are employed to confirm the compound’s metabolic stability in preclinical studies?
Microsomal stability assays (human/rat liver microsomes) quantify degradation rates. LC-MS/MS identifies metabolites, focusing on sulfone formation (sulfonyl group oxidation) or piperazine N-dealkylation. Comparative studies with deuterated analogs (e.g., CD3-methoxy groups) enhance metabolic resistance .
Methodological Guidance
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥98% purity is standard for biological testing ().
- Elemental Analysis : Deviation <0.4% for C/H/N confirms stoichiometric integrity.
- TLC : Monitor reaction progress (silica gel 60 F254; ethyl acetate/methanol 9:1) .
Q. How are solvent effects managed during crystallization?
Solvent screening (e.g., ethanol/water vs. acetonitrile) optimizes crystal morphology. For hygroscopic intermediates, anhydrous toluene is preferred. Single-crystal X-ray diffraction (as in ) resolves polymorphism risks .
Q. What computational tools predict the compound’s pharmacokinetic profile?
- ADMET Prediction : SwissADME or QikProp estimate logP, BBB permeability, and CYP450 inhibition.
- Molecular Dynamics : GROMACS simulations assess membrane penetration (e.g., POPC bilayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
